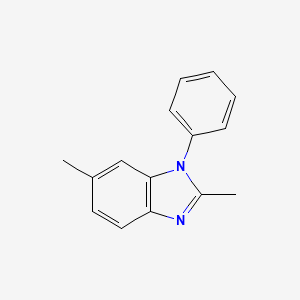

2,6-Dimethyl-1-phenylbenzimidazole

Description

Properties

Molecular Formula |

C15H14N2 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

2,6-dimethyl-1-phenylbenzimidazole |

InChI |

InChI=1S/C15H14N2/c1-11-8-9-14-15(10-11)17(12(2)16-14)13-6-4-3-5-7-13/h3-10H,1-2H3 |

InChI Key |

DCBIIPCADZFYFR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2C3=CC=CC=C3)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,6 Dimethyl 1 Phenylbenzimidazole and Its Analogs

Exploration of Established Synthetic Pathways to Benzimidazole (B57391) Derivatives

The construction of the benzimidazole core traditionally relies on the formation of the imidazole (B134444) ring fused to a benzene (B151609) ring. Over the years, several reliable methods have been established for this purpose.

Condensation Reactions of o-Phenylenediamines with Aldehydes or Carboxylic Acids

A primary and widely utilized method for synthesizing benzimidazoles is the condensation of o-phenylenediamines with either aldehydes or carboxylic acids. arabjchem.orgnih.gov The reaction with aldehydes is particularly common due to the ready availability of a vast array of substituted aldehydes, allowing for diverse C-2 functionalization of the benzimidazole ring. beilstein-journals.org

This condensation can be promoted by various catalysts, including acids, bases, or metal catalysts. nih.govacs.org For instance, a simple and efficient one-pot synthesis involves the reaction of o-phenylenediamines with aryl aldehydes in acetonitrile (B52724) at room temperature, using hydrogen peroxide and hydrochloric acid, which results in excellent yields. organic-chemistry.org Another approach utilizes microwave irradiation in the presence of acetic acid to promote the condensation of o-phenylenediamine (B120857) with aldehydes, offering a green and efficient route to 2-aryl-1-(arylmethyl)-1H-benzimidazoles. researchgate.net

The reaction with carboxylic acids or their derivatives (such as nitriles, amides, and esters) is another established route. arabjchem.orgmdpi.com This typically requires dehydrating conditions or the use of strong acids like polyphosphoric acid to facilitate the cyclization. arabjchem.org For example, refluxing an equimolar ratio of o-phenylenediamine and p-aminobenzoic acid in xylene with polyphosphoric acid yields the corresponding 2-substituted benzimidazole. arabjchem.org

Table 1: Comparison of Catalysts for Aldehyde-o-Phenylenediamine Condensation

| Catalyst | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| ZnO Nanoparticles | Ball-milling | High efficiency, short reaction times, reusable catalyst | Requires specialized equipment |

| MgCl₂·6H₂O | Thermal | Mild conditions | May require higher temperatures |

| H₂SO₄@HTC | Thermal | Good to excellent yields | Potential for harsh acidic conditions |

| Nano-Fe₂O₃ | Aqueous medium | Environmentally friendly, recyclable catalyst | Catalyst preparation may be complex |

| TiCl₃OTf | Mild conditions | Good to excellent yields | Catalyst may be sensitive to moisture |

| Ce(NO₃)₃·6H₂O | Air as oxidant | Uses a green oxidant | May require optimization for different substrates |

| VOSO₄ | Mild conditions | High yields, broad scope, scalable, recyclable catalyst | Potential for metal contamination |

Cyclization Reactions for the Formation of the Benzimidazole Ring System

Beyond direct condensation, various cyclization strategies are employed to construct the benzimidazole ring. These methods often involve the formation of an intermediate which then undergoes an intramolecular reaction to form the heterocyclic system.

One such strategy is the intermolecular cyclization of 2-iodoanilines with nitriles, which can proceed without the need for transition metals, using a strong base like potassium tert-butoxide. rsc.org Another approach involves the palladium-catalyzed cascade C–N coupling of monosubstituted ureas with 1,2-dihaloaromatic systems, which allows for the regioselective construction of benzimidazolones. acs.orgnih.govnih.gov

Supported gold nanoparticles have also emerged as effective catalysts for the synthesis of benzimidazoles from o-phenylenediamine and aldehydes. mdpi.com The proposed mechanism involves the initial formation of an imine, which then undergoes cyclization facilitated by the gold nanoparticles. mdpi.com Furthermore, electrochemical methods offer a sustainable approach for the dehydrogenative cyclization of N-aryl amidines to form benzimidazoles, avoiding the need for chemical oxidants. nih.gov

Targeted Synthesis of 2,6-Dimethyl-1-phenylbenzimidazole

The synthesis of a specifically substituted benzimidazole like this compound requires precise control over the introduction of the methyl and phenyl groups onto the benzimidazole core. This necessitates the use of regioselective synthetic strategies and careful optimization of reaction conditions.

Regioselective Synthesis Approaches for Substituted Benzimidazoles

Achieving regioselectivity is crucial when synthesizing unsymmetrically substituted benzimidazoles. The choice of starting materials and reaction pathway dictates the final substitution pattern. For the synthesis of this compound, one would typically start with a appropriately substituted o-phenylenediamine derivative.

For instance, to introduce the 6-methyl group, 4-methyl-1,2-phenylenediamine would be a logical starting material. The subsequent reaction with a reagent that provides the 2-methyl and 1-phenyl groups would complete the synthesis. A common strategy for introducing the N-1 substituent is the alkylation or arylation of a pre-formed benzimidazole. However, this can sometimes lead to a mixture of N-1 and N-3 isomers, necessitating separation or the use of directing groups.

A more controlled approach involves a multi-step synthesis where the substituents are introduced sequentially. For example, a palladium-catalyzed C-N coupling reaction could be employed to introduce the phenyl group at the N-1 position of a pre-formed 2,6-dimethylbenzimidazole. acs.orgnih.govnih.gov Alternatively, starting with N-phenyl-4-methyl-1,2-phenylenediamine and reacting it with a source for the 2-methyl group, such as acetic acid or its derivatives, could provide a more direct route.

Optimization of Reaction Parameters and Yields for Specific Phenyl- and Methyl-Substituted Benzimidazoles

Optimizing reaction conditions is key to maximizing the yield and purity of the desired product. Factors such as the choice of solvent, catalyst, temperature, and reaction time can have a significant impact on the outcome of the synthesis.

For the synthesis of 2-phenylbenzimidazole (B57529), a study on the effect of different solvents showed that polar organic solvents like methanol (B129727) and ethanol (B145695) were effective, with a cobalt(II) acetylacetone/methanol system providing the highest yield. researchgate.net In the synthesis of N-phenacyldibromobenzimidazoles, a variety of base-solvent systems were evaluated, with an NaHCO₃–MeCN system at reflux proving to be optimal. nih.gov

The molar ratio of reactants is another critical parameter. For instance, in the N-alkylation of 5,6-dibromobenzimidazole, a 3-fold excess of the benzimidazole starting material over the alkylating agent was found to be optimal. nih.gov The use of microwave irradiation has also been shown to be beneficial, often leading to shorter reaction times and increased yields compared to conventional heating. organic-chemistry.org

Table 2: Optimization of Reaction Conditions for 2-Phenylbenzimidazole Synthesis

| Entry | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| 1 | Methanol | Cobalt (II) acetylacetone | 97 |

| 2 | Ethanol | Cobalt (II) acetylacetone | - |

| 3 | - | ZnO NPs (5 mg) | High |

| 4 | - | No catalyst | No reaction |

> Source: researchgate.netresearchgate.net

Advanced Synthetic Methodologies

The field of organic synthesis is constantly evolving, with new and more efficient methods for the construction of complex molecules being developed. The synthesis of benzimidazoles is no exception, with a number of advanced methodologies emerging in recent years.

These include the use of novel catalysts, such as erbium(III) trifluoromethanesulfonate, which can selectively promote the formation of either mono- or di-substituted benzimidazoles depending on the electronic nature of the aldehyde used. beilstein-journals.org Photocatalysis has also been employed for the efficient synthesis of functionalized benzimidazoles from o-phenylenediamines and various aldehydes using Rose Bengal as a photocatalyst under visible light. acs.org

Furthermore, flow chemistry protocols are being developed for the synthesis of benzimidazoles, offering advantages such as improved reaction control, scalability, and safety. acs.org The development of one-pot, multi-component reactions is another area of active research, aiming to increase the efficiency and atom economy of benzimidazole synthesis. organic-chemistry.org These advanced methodologies promise to provide more sustainable and versatile routes to this important class of heterocyclic compounds.

Derivatization Strategies for this compound

Structural diversification of the this compound scaffold is crucial for modulating its chemical and biological properties. Derivatization can occur on the N-phenyl ring, the benzimidazole core, or through further substitution on the nitrogen atoms.

Modifying the N-phenyl substituent is a key strategy for creating analogs. While direct functionalization of the phenyl ring on a pre-formed benzimidazole can be challenging, modern C-H activation/functionalization methods offer potential pathways. Cooperative catalysis, for instance using gold and a chiral phosphoric acid, has been developed for the asymmetric para-C(sp²)-H bond functionalization of alkyl benzene derivatives, a strategy that could conceivably be adapted for the phenyl ring of 1-phenylbenzimidazole analogs. researchgate.net Alternatively, substituted phenyl groups can be introduced by starting with an appropriately functionalized aniline (B41778) in the initial benzimidazole synthesis. For example, bisbenzimidazoles with di-substituted phenyl rings (e.g., 3,4-dimethoxyphenyl) have been synthesized to explore structure-activity relationships. nih.gov

The benzimidazole core itself offers several sites for modification.

Substitution at the C2-Position: The C2 position is readily functionalized by selecting different aldehydes or carboxylic acids during the initial condensation with the o-phenylenediamine. This allows for the introduction of a wide variety of aryl and alkyl groups.

Substitution on the Benzene Ring: Functional groups can be introduced on the benzene portion of the benzimidazole scaffold by starting with a substituted o-phenylenediamine. For instance, the synthesis of this compound itself requires 4,5-dimethyl-N-phenyl-1,2-diaminobenzene as a precursor. The use of other substituted diamines, such as 3,4-diaminobenzenesulfonic acid, allows for the introduction of groups like sulfonic acid at the 5-position. nih.gov

Ring-Fused Systems: The benzimidazole ring can be fused with other heterocyclic or carbocyclic rings. This is often achieved by using cyclic amine-substituted anilides or o-substituted nitrobenzenes as precursors, which undergo cyclization to form systems like pyrimido[1,2-a]benzimidazoles and pyrrolo[1,2-a]benzimidazoles. mdpi.com

For benzimidazoles with a free N-H group (i.e., not N-substituted), N-alkylation and N-arylation are common and powerful methods for structural diversification. While this compound already has a phenyl group at N1, these methods are highly relevant for its analogs and for understanding the reactivity of the benzimidazole core.

N-Alkylation: N-alkylation is typically achieved by reacting the benzimidazole with an alkyl halide in the presence of a base. researchgate.net A green approach for the N-alkylation of substituted benzimidazoles, including 2,6-dimethyl benzimidazole, uses a surfactant (SDS) in an aqueous basic medium. lookchem.com This method works well for reactive alkyl halides like benzyl (B1604629) bromide at room temperature, while less reactive halides like butyl bromide require moderate heating (60°C) to achieve excellent yields. lookchem.com Ketonic Mannich bases have also been used as alkylating agents to afford novel 1-(3-oxopropyl)benzimidazoles. researchgate.net

N-Arylation: N-arylation, particularly the Ullmann condensation, traditionally required harsh conditions. Modern methods utilize copper or palladium catalysts with specific ligands to achieve this transformation under milder conditions. acs.org An efficient system for the copper-catalyzed N-arylation of imidazoles and benzimidazoles uses a 4,7-dimethoxy-1,10-phenanthroline (B1245073) ligand with aryl iodides or bromides. The addition of poly(ethylene glycol) (PEG) can further accelerate the reaction, allowing for the coupling of a wide variety of functionalized and hindered substrates in good to excellent yields. acs.orgacs.org

Table 3: N-Alkylation of 2,6-Dimethylbenzimidazole in SDS-Aqueous Medium

| Alkyl Halide | Temperature | Time | Yield (%) | Source(s) |

|---|---|---|---|---|

| Benzyl Bromide | Room Temp | 10 min | 92 | lookchem.com |

| Butyl Bromide | 60°C | 30 min | 94 | lookchem.com |

| Hexyl Bromide | 60°C | 30 min | 92 | lookchem.com |

| Octyl Bromide | 60°C | 30 min | 90 | lookchem.com |

Conditions based on the reaction of 2,6-dimethylbenzimidazole as reported in the source.

Advanced Spectroscopic and Structural Elucidation Studies of 2,6 Dimethyl 1 Phenylbenzimidazole

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, and its application to 2,6-Dimethyl-1-phenylbenzimidazole has yielded unambiguous assignments of its proton and carbon skeletons.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), reveals a distinct set of signals corresponding to the different types of protons within the molecule. While specific chemical shifts can vary slightly depending on the solvent and concentration, the general pattern remains consistent.

The protons of the dimethyl-substituted benzene (B151609) ring of the benzimidazole (B57391) core typically appear as singlets or closely spaced multiplets in the aromatic region of the spectrum. The protons on the phenyl ring attached to the nitrogen atom also resonate in the aromatic region, often as a more complex set of multiplets due to spin-spin coupling between adjacent protons. The methyl protons, being in a shielded environment, appear as sharp singlets in the upfield region of the spectrum.

| Proton Assignment | Chemical Shift (δ) in CDCl₃ | Chemical Shift (δ) in DMSO-d₆ | Multiplicity | Coupling Constant (J) in Hz |

| NH (of benzimidazole) | ~12.04 - 12.29 | ~12.59 - 13.03 | Broad Singlet | - |

| Aromatic-H | ~7.02 - 7.58 | ~7.11 - 8.25 | Multiplet | - |

| CH₃ | ~2.41 - 2.64 | ~2.47 | Singlet | - |

This table is populated with data from similar benzimidazole compounds found in the search results rsc.orgias.ac.inrsc.org.

Complementing the proton data, the ¹³C NMR spectrum provides a definitive count of the non-equivalent carbon atoms in this compound. The symmetry of the molecule influences the number of distinct signals observed. The carbon atoms of the benzene rings resonate in the downfield aromatic region, typically between 110 and 150 ppm. The quaternary carbons, those to which the methyl and phenyl groups are attached, as well as the carbon atom at the 2-position of the imidazole (B134444) ring, usually appear as distinct signals within this region. The methyl carbons, being aliphatic, are found at a much higher field, typically below 30 ppm.

Table 2: ¹³C NMR Chemical Shift Data for this compound Derivatives Note: Data presented is for related benzimidazole structures as a reference. Chemical shifts are in ppm relative to TMS.

| Carbon Assignment | Chemical Shift (δ) in CDCl₃ | Chemical Shift (δ) in DMSO-d₆ |

| C2 (Imidazole Ring) | ~151.7 - 160.8 | ~155.3 - 159.3 |

| Aromatic C | ~111.2 - 140.1 | ~111.2 - 143.5 |

| CH₃ | ~14.9 - 22.1 | ~13.67 - 31.7 |

This table is populated with data from similar benzimidazole compounds found in the search results ias.ac.inrsc.orgdocbrown.infochemicalbook.com.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and obtaining a unique "molecular fingerprint" of this compound.

The IR and Raman spectra of this compound are characterized by a series of absorption bands corresponding to the vibrational modes of its specific functional groups. Key vibrational frequencies include:

N-H Stretching: For the tautomeric form where a proton is attached to a nitrogen atom, a characteristic N-H stretching vibration is expected, though its position and intensity can be influenced by hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups is observed just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the imidazole ring and the C=C bonds of the aromatic rings give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region.

C-N Stretching: The stretching of the C-N bonds in the imidazole ring and the bond connecting the phenyl group to the nitrogen atom will also produce characteristic absorptions.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds provide further structural information and are typically found in the fingerprint region (below 1500 cm⁻¹).

Table 3: Characteristic Vibrational Frequencies for Benzimidazole Derivatives Note: This table provides a general range for vibrational frequencies based on data for related benzimidazole structures.

| Vibrational Mode | Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=N/C=C Stretch (Aromatic) | 1400 - 1650 |

| C-H Bend (Aromatic) | 690 - 900 |

This table is populated with general vibrational frequency ranges for functional groups present in the molecule and data for related compounds. chemicalbook.comchemicalbook.comnih.govnist.govnist.gov

A detailed analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), allows for the assignment of specific vibrational modes to the collective motions of atoms within the molecule. The precise frequencies and intensities of these modes can offer insights into the molecule's conformation, such as the dihedral angle between the phenyl group and the benzimidazole plane. This angle is a result of the balance between steric hindrance from the methyl groups and electronic effects, and vibrational spectroscopy can provide experimental data to validate theoretical conformational analyses.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

The electronic absorption properties of benzimidazole derivatives are of significant interest due to their role in various applications, including as fluorescent probes and in organic light-emitting diodes (OLEDs). The position and intensity of absorption bands are dictated by the electronic transitions within the molecule, which are in turn influenced by the molecular structure and the surrounding solvent environment.

Investigation of Electronic Transitions and Chromophoric Behavior

The chromophoric system of this compound is based on the benzimidazole ring, a bicyclic system containing both benzene and imidazole rings. The electronic absorption spectra of benzimidazole derivatives are primarily characterized by π-π* transitions. These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital.

Solvatochromic Effects on Absorption Maxima

Solvatochromism refers to the shift in the position of absorption or emission spectral bands in response to a change in the polarity of the solvent. This phenomenon arises from differential solvation of the ground and excited states of the molecule. While specific solvatochromic data for this compound are not detailed in the available literature, the principles can be understood from related compounds.

Generally, if a molecule becomes more polar upon excitation, a polar solvent will stabilize the excited state more than the ground state, leading to a red-shift (bathochromic shift) in the absorption maximum. Conversely, if the ground state is more polar, a blue-shift (hypsochromic shift) may be observed. The study of solvatochromic effects provides insight into the nature of the electronic states and the change in dipole moment upon excitation. For many heterocyclic compounds, both non-specific (dielectric constant) and specific (e.g., hydrogen bonding) solvent-solute interactions contribute to the observed spectral shifts.

Fluorescence Spectroscopy and Photophysical Characterization

Fluorescence spectroscopy is a powerful tool for investigating the photophysical properties of molecules after they absorb light. It provides information on the emission characteristics, the efficiency of the emission process (quantum yield), and the duration the molecule stays in the excited state (lifetime).

Emission Characteristics, Quantum Yields, and Lifetimes

Upon excitation, this compound is expected to exhibit fluorescence, a process where it returns from the first excited singlet state (S₁) to the ground state (S₀) by emitting a photon. The emission spectrum is typically a mirror image of the absorption spectrum and is Stokes-shifted to a longer wavelength (lower energy).

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are crucial for applications in sensing and optoelectronics. For example, in a series of blue light-emitting 1-alkyl-2-substituted benzimidazoles, fluorescence quantum yields were found to be solvent-dependent, indicating the influence of the local environment on the de-excitation pathways. asianpubs.org Specific values for quantum yield and lifetime for this compound are not documented in the reviewed sources.

Analysis of Excited State Dynamics and Energy Transfer Pathways

Intersystem crossing from the singlet excited state (S₁) to a triplet excited state (T₁) is a key process, particularly in materials for OLEDs. The energy of the triplet state is an important parameter. For the related compound 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBI), the triplet energy was determined from phosphorescence spectra at 77 K to be 2.67 eV. This high triplet energy makes such materials suitable as hosts for phosphorescent emitters. The study of excited state dynamics often involves time-resolved spectroscopy to monitor the population and decay of different excited states on timescales from picoseconds to nanoseconds.

Influence of Substituents on Luminescence Properties

The nature and position of substituents on the benzimidazole core have a profound impact on the luminescence properties. Electron-donating or electron-withdrawing groups can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby tuning the absorption and emission wavelengths.

The methyl groups (-CH₃) at the 6-position of the benzimidazole ring are weak electron-donating groups. The phenyl group at the 1-position can influence the properties through both electronic effects and steric hindrance. The steric interaction between the N-phenyl group and the benzimidazole moiety can lead to a twisted conformation, which may disrupt π-conjugation. This can result in a blue-shift in the emission compared to a more planar analogue. For instance, increasing the electron-donating strength of substituents on related organic dyes has been shown to lead to longer-lived excited states. Conversely, introducing bulky groups can sometimes enhance fluorescence by restricting intramolecular rotations that would otherwise provide a non-radiative decay pathway. A systematic study comparing various substituents is necessary to fully elucidate these structure-property relationships for this class of compounds.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound (C₁₅H₁₄N₂), the exact mass can be calculated from its molecular formula, and its fragmentation in an electron ionization (EI) mass spectrometer can be predicted based on the fragmentation of similar molecules like other substituted benzimidazoles and alkylbenzenes.

The molecular ion peak (M⁺) would confirm the molecular weight of the compound. The fragmentation process is driven by the stability of the resulting fragment ions. wikipedia.org Common fragmentation pathways for related benzimidazole structures often involve cleavages at the substituents. For this compound, likely fragmentation patterns would include:

Loss of a methyl radical (•CH₃): This would result in a significant [M-15]⁺ ion. The loss of a methyl group from the benzimidazole core is a common fragmentation pathway.

Fragmentation of the N-phenyl group: Cleavage of the bond connecting the phenyl ring to the benzimidazole nitrogen or fragmentation of the phenyl ring itself (e.g., loss of C₂H₂) can occur.

Loss of H•: Formation of an [M-1]⁺ ion is common in aromatic systems.

While specific experimental data is unavailable, a hypothetical fragmentation table based on these principles is presented below.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Possible Neutral Loss |

| 222 | [C₁₅H₁₄N₂]⁺ | (Molecular Ion) |

| 221 | [C₁₅H₁₃N₂]⁺ | H• |

| 207 | [C₁₄H₁₁N₂]⁺ | •CH₃ |

| 145 | [C₉H₉N₂]⁺ | •C₆H₅ |

| 77 | [C₆H₅]⁺ | •C₉H₉N₂ |

This table is a theoretical representation and not based on published experimental data for this compound.

Single Crystal X-ray Diffraction Analysis

The analysis would reveal the exact bond lengths and angles within the molecule. For instance, the C-N and C-C bond lengths within the fused benzimidazole ring system would be determined with high precision. A key conformational feature would be the dihedral angle between the plane of the benzimidazole system and the plane of the N-1 phenyl ring. In related structures, these two ring systems are typically not coplanar due to steric hindrance, resulting in a twisted conformation. mdpi.com The methyl groups at positions 2 and 6 would also influence the local geometry.

A theoretical table of selected geometric parameters is shown below.

| Parameter | Description | Expected Value Range (based on related structures) |

| C-N (imidazole) | Bond lengths within the imidazole portion of the ring | ~1.33 - 1.39 Å nist.gov |

| N-C (phenyl) | Bond length between imidazole N and phenyl C | ~1.44 - 1.46 Å |

| Dihedral Angle | Angle between benzimidazole and N-phenyl planes | ~40 - 70° mdpi.comyoutube.com |

This table is a theoretical representation and not based on published experimental data for this compound.

Crystal packing is governed by non-covalent intermolecular interactions. researchgate.net For this compound, which lacks strong hydrogen bond donors, the packing would primarily be directed by weaker interactions:

π-π Stacking: The aromatic benzimidazole and phenyl rings can stack on top of each other, which is a common feature in the crystal structures of such compounds. tandfonline.com

C-H···π Interactions: The hydrogen atoms of the methyl groups or the aromatic rings can interact with the electron clouds of adjacent aromatic rings. mdpi.com

The analysis would identify the specific pairs of molecules involved in these interactions and quantify their geometries (e.g., distances and angles).

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs can have different physical properties. Studies on related benzimidazole derivatives, such as 2-phenyl benzimidazole-5-sulfonic acid, have shown that polymorphism can be dependent on factors like the presence of solvent molecules (in this case, water), leading to different hydration states and, consequently, different crystal packing arrangements. nist.gov While no specific studies on the polymorphism or co-crystallization of this compound have been found, the possibility exists, and screening for different crystalline forms would be a standard part of its solid-state characterization.

Computational and Theoretical Investigations of 2,6 Dimethyl 1 Phenylbenzimidazole

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a important tool in computational chemistry for predicting the properties of molecules with a high degree of accuracy. By approximating the electron density of a system, DFT methods can calculate various molecular attributes, from geometric parameters to electronic and spectroscopic features.

Geometry Optimization and Conformational Analysis in Gas Phase and Solution

The first step in a computational investigation is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. For 2,6-Dimethyl-1-phenylbenzimidazole, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. The presence of the phenyl group attached to a nitrogen atom suggests the possibility of different conformations arising from rotation around the C-N single bond.

Conformational analysis of similar benzimidazole (B57391) derivatives reveals that the planarity of the benzimidazole ring system is a key feature, though the phenyl group is often twisted out of this plane to minimize steric hindrance. researchgate.net The degree of this torsion is influenced by the substituents on both the benzimidazole core and the phenyl ring. The methyl groups at the 2 and 6 positions of the benzimidazole ring in the target molecule would likely influence the preferred orientation of the N-phenyl group.

In the gas phase, the molecule is treated as an isolated entity. However, in solution, interactions with solvent molecules can affect the conformational preferences. Computational models can simulate these effects, providing a more realistic picture of the molecule's structure in different environments. For instance, polar solvents might stabilize conformations with a larger dipole moment.

Table 1: Predicted Optimized Geometrical Parameters of a Benzimidazole Derivative (Note: Data is for a representative benzimidazole derivative and is intended to be illustrative of the types of parameters obtained from DFT calculations.)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-N (imidazole) | 1.38 | |

| C=N (imidazole) | 1.32 | |

| C-C (benzene) | 1.40 | |

| C-N-C (imidazole) | ||

| N-C-N (imidazole) |

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbital Visualization

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity.

For benzimidazole derivatives, the HOMO is typically localized on the benzimidazole ring system, which is electron-rich, while the LUMO may be distributed over the entire molecule, including the phenyl substituent. The presence of electron-donating methyl groups on the benzimidazole ring of this compound would be expected to raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted benzimidazole.

Visualization of the HOMO and LUMO provides a qualitative understanding of where electronic transitions are likely to occur. In many benzimidazole derivatives, the HOMO to LUMO transition corresponds to a π-π* transition.

Table 2: Frontier Molecular Orbital Energies of a Representative Benzimidazole Derivative (Note: Data is for a representative benzimidazole derivative and is intended to be illustrative.)

| Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.89 |

| HOMO-LUMO Gap | 4.36 |

Prediction of Vibrational Frequencies for Spectroscopic Correlation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By comparing the calculated frequencies with experimental spectra, a detailed assignment of the vibrational modes can be achieved. This correlation is invaluable for confirming the structure of a synthesized compound.

For this compound, the calculated vibrational spectrum would be expected to show characteristic peaks for the C-H stretching of the methyl and phenyl groups, C-N stretching within the imidazole (B134444) ring, and various bending and out-of-plane deformation modes. Theoretical calculations on similar molecules have shown good agreement with experimental data, particularly when scaling factors are applied to the computed frequencies to account for anharmonicity and other systematic errors in the calculations. nih.gov

Calculation of NMR Shielding Constants for Spectral Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods can calculate the NMR shielding constants for each nucleus in a molecule, which can then be converted to chemical shifts. These predicted chemical shifts can be compared with experimental NMR spectra to aid in the assignment of signals to specific atoms.

For this compound, the calculated ¹H and ¹³C NMR spectra would provide valuable information for confirming the connectivity and chemical environment of each atom. The chemical shifts of the methyl protons and carbons, as well as those of the phenyl and benzimidazole rings, would be predicted. This is particularly useful for distinguishing between isomers and for understanding the electronic effects of the various substituents.

Molecular Electrostatic Potential (MEP) Mapping

Visualization of Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as for understanding intermolecular interactions such as hydrogen bonding. nih.gov

In an MEP map, regions of negative electrostatic potential, typically colored red or yellow, indicate an excess of electrons and are likely to be sites for electrophilic attack. Conversely, regions of positive electrostatic potential, usually colored blue, are electron-deficient and represent potential sites for nucleophilic attack.

Prediction of Nucleophilic and Electrophilic Regions

The concept of nucleophilicity and electrophilicity is fundamental to a vast number of chemical transformations. nih.gov Computational models, often employing multivariate linear regression analysis, can predict nucleophilicity parameters with a high degree of accuracy (R² values often exceeding 0.9). nih.gov These models typically rely on key descriptors such as proton affinity, solvation energies, and steric factors. nih.gov It is important to note that a single molecular feature, like the highest occupied molecular orbital (HOMO) energy, is often insufficient to describe general nucleophilicity, as it is a reductive approach. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method for analyzing the electron density distribution in molecules, providing insights into atomic charges, hybridization, and Lewis structures. q-chem.com It partitions the complex many-electron wavefunction into localized one-center (lone pairs) and two-center (bonds) units, offering a chemically intuitive picture of bonding. q-chem.comwikipedia.org

Examination of Intramolecular Charge Transfer and Hyperconjugation

NBO analysis is instrumental in elucidating intramolecular charge transfer (ICT) and hyperconjugative interactions. ICT refers to the transfer of electron density between different parts of a molecule upon electronic excitation. rsc.orgnih.gov This phenomenon is particularly relevant in donor-acceptor systems. ntu.edu.twmdpi.com

In this compound, the benzimidazole moiety can act as an electron donor or acceptor depending on the substituents. The phenyl group attached to one of the nitrogen atoms and the methyl groups on the benzene (B151609) ring of the benzimidazole core will influence the electronic distribution. NBO analysis can quantify the delocalization of electron density from the lone pairs of the nitrogen atoms or the methyl groups into the aromatic system, providing a measure of hyperconjugative stabilization. Weak occupancies of valence antibonding orbitals in an NBO analysis indicate departures from an idealized Lewis structure and signify delocalization effects. wikipedia.org

Quantification of Donor-Acceptor Interactions

NBO theory provides a framework for quantifying donor-acceptor interactions by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. wikipedia.org The strength of these interactions, which are crucial for understanding molecular stability and reactivity, can be estimated through second-order perturbation theory.

Molecular Dynamics Simulations and Conformational Flexibility Studies

Molecular dynamics (MD) simulations are a computational technique used to study the dynamic behavior of molecules over time. nih.govresearchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, molecular motions, and interactions with the environment. mdpi.com

Exploration of Dynamic Behavior in Various Environments

MD simulations can be employed to explore the dynamic behavior of this compound in different environments, such as in various solvents or within a biological system like a lipid bilayer. mdpi.com These simulations can reveal how the molecule's conformation and flexibility are influenced by its surroundings. For instance, the orientation of the phenyl group relative to the benzimidazole plane and the rotational freedom of the methyl groups could be analyzed. Such studies are crucial for understanding how the molecule might interact with other molecules or biological targets. nih.gov

Analysis of Tautomerism and Isomerization Pathways

Benzimidazole derivatives can exhibit tautomerism, where a proton can shift between the two nitrogen atoms of the imidazole ring. mdpi.com MD simulations, particularly when combined with quantum mechanics/molecular mechanics (QM/MM) methods, can be used to investigate the pathways and energy barriers associated with such tautomeric and isomeric transformations. These simulations can help determine the relative stability of different tautomers and the likelihood of their interconversion under various conditions. The study of rotamers, or conformational isomers, is also possible, providing a comprehensive picture of the molecule's structural dynamics. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling represents a sophisticated computational approach to predict the physicochemical properties of molecules based on their structural and electronic features. buecher.demdpi.com These models are built upon the principle that the properties of a chemical compound are intrinsically linked to its molecular structure. By establishing a mathematical correlation between molecular descriptors and an experimental property, QSPR enables the prediction of properties for new or untested compounds, thereby accelerating research and reducing the need for extensive experimental work. buecher.denih.gov

For a molecule like this compound, QSPR can be a powerful tool to forecast its electronic and optical characteristics. The development of a robust and predictive QSPR model follows a systematic workflow that includes the careful selection of a dataset of molecules, calculation of a wide array of molecular descriptors, construction of a mathematical model using statistical methods, and rigorous validation of the model's predictive power. buecher.denih.gov

While specific QSPR models exclusively for predicting the electronic and optical properties of a broad range of 2,6-disubstituted-1-phenylbenzimidazoles are not extensively documented in publicly available literature, the methodology for their development is well-established. Such models would be invaluable for designing novel benzimidazole derivatives with tailored electronic and optical characteristics for applications in materials science, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes.

The development of these predictive models would commence with the compilation of a dataset of benzimidazole derivatives, including this compound, for which experimental data on their electronic and optical properties are available. These properties could include, for instance, the maximum UV-Vis absorption wavelength (λmax), fluorescence emission wavelength, and quantum yield.

The next critical step involves the calculation of molecular descriptors for each compound in the dataset. These descriptors are numerical values that encode different aspects of a molecule's structure. For electronic and optical properties, the most relevant descriptors are often quantum-chemical in nature, derived from computational chemistry methods like Density Functional Theory (DFT). acs.org These descriptors provide insights into the electronic structure of the molecules and are crucial for accurately modeling their interaction with light. ucsb.edu

Key electronic descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are fundamental in determining the electronic transition properties of a molecule. The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is directly related to the wavelength of light a molecule absorbs. ucsb.edu

Dipole moment: This descriptor quantifies the polarity of a molecule, which can influence its solubility and intermolecular interactions, thereby affecting its optical properties in different environments.

Polarizability: This describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, a key factor in its response to light. ucsb.edu

Electron-electron repulsion energy: This has been explored as a descriptor in QSAR and QSPR studies to complement steric and other electronic parameters. nih.govresearchgate.net

In addition to quantum-chemical descriptors, other categories of descriptors would also be considered:

Constitutional descriptors: These include molecular weight, atom counts, and bond counts.

Topological descriptors: These are numerical representations of the molecular structure and connectivity.

Once the descriptors are calculated, statistical methods are employed to build the QSPR model. Multiple Linear Regression (MLR) is a common starting point, which aims to find a linear relationship between the property of interest and a set of descriptors. nih.gov For more complex, non-linear relationships, machine learning techniques such as Artificial Neural Networks (ANN) and Support Vector Machines (SVM) are often utilized. researchgate.netnih.gov

The final, and perhaps most crucial, stage is the validation of the developed QSPR model. This is typically done through internal validation (e.g., cross-validation) and external validation using a separate set of compounds not included in the model development. A statistically robust model will have high correlation coefficients (R²) and low root mean square errors (RMSE) for both the training and test sets, ensuring its predictive reliability. researchgate.net

The following interactive table illustrates a hypothetical dataset that could be used to develop a QSPR model for predicting the maximum absorption wavelength (λmax) of benzimidazole derivatives.

Hypothetical Data for QSPR Modeling of Benzimidazole Derivatives

| Compound Name | Structure | λmax (nm) (Experimental) | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|---|

| 1-Phenylbenzimidazole | 285 | -6.21 | -1.15 | 3.45 | |

| 2-Methyl-1-phenylbenzimidazole | 290 | -6.15 | -1.10 | 3.52 | |

| This compound | 295 | -6.10 | -1.08 | 3.60 | |

| 6-Nitro-1-phenylbenzimidazole | 350 | -6.80 | -2.50 | 7.80 |

The subsequent table provides an example of the statistical parameters that would be used to evaluate the performance of the developed QSPR models, based on findings from a study on the antitubercular activity of benzimidazole derivatives.

Example of Statistical Validation of a QSPR Model for Benzimidazole Derivatives

| Statistical Method | R² | Q² (Cross-validation) | RMSE |

|---|---|---|---|

| Multiple Linear Regression (MLR) | 0.92 | 0.79 | 0.26 |

| Artificial Neural Network (ANN) | 0.97 | 0.85 | 0.15 |

Data is illustrative of typical QSPR model performance and is based on models for a different property.

Through such a systematic QSPR approach, it would be feasible to develop reliable predictive models for the electronic and optical properties of this compound and its analogs, facilitating the in-silico design of new materials with desired functionalities.

Supramolecular Chemistry and Molecular Recognition Studies Involving 2,6 Dimethyl 1 Phenylbenzimidazole Derivatives

Host-Guest Chemistry and Molecular Receptor Design

The inherent structural features of the benzimidazole (B57391) core, including its aromatic nature and the presence of nitrogen atoms capable of hydrogen bonding, make it a promising moiety for the development of molecular receptors.

The benzimidazole framework is a versatile platform for the recognition of both anions and cations. The N-H group in the imidazole (B134444) ring can act as a hydrogen-bond donor, facilitating the binding of anions. Conversely, the nitrogen atoms can coordinate with metal cations.

While direct studies on anion or cation recognition by 2,6-Dimethyl-1-phenylbenzimidazole are not extensively documented, research on analogous compounds provides strong evidence of this potential. For instance, studies on other benzimidazole derivatives have shown their ability to selectively bind various anions. nih.gov The introduction of specific substituents onto the benzimidazole core can tune the binding affinity and selectivity for different anions. nih.gov

In the context of cation recognition, a study on the host-guest chemistry of 2-phenylbenzimidazole (B57529) with dicyclohexanocucurbit escholarship.orguril (CyH₂Q escholarship.org) demonstrated the selective recognition of Fe³⁺ ions. nih.govresearchgate.net The benzimidazole derivative, encapsulated within the macrocyclic host, acted as a fluorescent probe for the detection of the ferric cation. nih.govresearchgate.net This suggests that this compound could similarly be employed in the design of cation-selective sensors.

The binding mechanisms in benzimidazole-based host-guest systems are typically governed by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions. nih.gov The selectivity of a benzimidazole-based receptor for a particular guest is dictated by the complementarity in size, shape, and electronic properties between the host and the guest.

For example, the selectivity of benzimidazole derivatives for different anions can be influenced by the acidity of the N-H proton and the geometric arrangement of the hydrogen-bond donating groups. nih.gov In the case of cation binding, the coordination geometry of the metal ion and the nature of the solvent play a crucial role in determining the binding selectivity.

While specific binding mechanisms for this compound have yet to be fully elucidated, the principles derived from studies of related compounds are applicable. The methyl groups at the 2- and 6-positions and the phenyl group at the 1-position of the target molecule would influence its steric and electronic properties, thereby affecting its binding behavior and selectivity towards different guests.

Spectroscopic titration is a powerful technique used to study host-guest interactions and to determine the binding constants (Ka) that quantify the strength of these interactions. UV-visible and fluorescence spectroscopy are commonly employed methods.

In a typical spectroscopic titration experiment, the concentration of the guest is systematically varied while the concentration of the host (the benzimidazole derivative) is kept constant. The changes in the absorption or emission spectra upon addition of the guest are monitored. These spectral changes are then used to calculate the binding constant. For instance, in the study of 2-heterocyclic-substituted benzimidazoles with tetramethyl cucurbit escholarship.orguril (TMeQ escholarship.org), UV-vis and fluorescence titrations were used to determine the 1:1 binding stoichiometry and the binding constants. nih.govresearchgate.net

Isothermal titration calorimetry (ITC) is another powerful technique that can directly measure the thermodynamic parameters of binding, including the binding constant (Ka), enthalpy change (ΔH), and entropy change (ΔS). nih.gov

Table 1: Binding Constants of Benzimidazole Derivatives with Host Molecules

| Benzimidazole Derivative | Host Molecule | Binding Constant (Ka) [M⁻¹] | Technique | Reference |

| 2-(2-pyridyl)benzimidazole | TMeQ escholarship.org | 4.051 x 10⁵ | ITC | nih.govresearchgate.net |

| 2-(4-piperidyl)benzimidazole | TMeQ escholarship.org | Not specified | ITC | nih.govresearchgate.net |

| 2-phenylbenzimidazole | TMeQ escholarship.org | 6.639 x 10⁵ | ITC | nih.govresearchgate.net |

| 2-phenylbenzimidazole | CyH₂Q escholarship.org | Not specified | UV-vis Titration | nih.govresearchgate.net |

Note: This table presents data for related benzimidazole derivatives due to the lack of specific data for this compound.

Directed Self-Assembly and Supramolecular Architectures

The ability of molecules to spontaneously organize into well-defined, ordered structures through non-covalent interactions is known as self-assembly. Benzimidazole derivatives, including this compound, are excellent candidates for the construction of complex supramolecular architectures due to their directional hydrogen bonding capabilities and potential for π-π stacking interactions.

Coordination polymers are another class of supramolecular structures where metal ions are linked by organic ligands. Benzimidazole derivatives can act as ligands, coordinating to metal centers through their nitrogen atoms to form one-, two-, or three-dimensional networks. bit.edu.cnnih.gov For example, coordination polymers have been synthesized using bis(2-benzimidazole) ligands, demonstrating the versatility of the benzimidazole core in forming diverse structural motifs. bit.edu.cn The this compound could potentially act as a monodentate or bidentate ligand, depending on the coordination mode, leading to the formation of various coordination polymers with interesting properties.

The control of molecular arrangement in both solution and the solid state is a key aspect of supramolecular chemistry. In solution, the aggregation and self-assembly of benzimidazole derivatives can be influenced by factors such as solvent polarity, concentration, and temperature.

In the solid state, the crystal packing and the resulting supramolecular architecture are determined by the interplay of various intermolecular interactions. A study on a phenol-substituted 5,6-dimethyl-1H-benzimidazole revealed the presence of O—H⋯N and O—H⋯O hydrogen bonds, as well as C—H⋯π interactions, which collectively dictate the formation of a chain structure. capes.gov.br The crystal structure of 5,6-dimethyl-2-(pyridin-2-yl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole also shows the formation of hydrogen-bonded dimers. nih.gov These examples highlight how specific functional groups and their positions on the benzimidazole core can be used to direct the self-assembly and control the final solid-state structure. The phenyl and dimethyl groups of this compound would play a significant role in its crystal engineering, influencing the balance between hydrogen bonding and van der Waals interactions.

Analysis of Intermolecular Interactions in Supramolecular Systems

The architecture of supramolecular systems derived from this compound is dictated by a complex interplay of non-covalent forces. The specific substitution pattern, featuring methyl groups on the benzimidazole core and a phenyl ring on the nitrogen atom, influences the steric and electronic properties that govern how these molecules recognize each other and assemble in the solid state. The resulting crystal packing is a delicate balance of various attractive and repulsive forces.

Role of Hydrogen Bonding, π-π Stacking, and Van der Waals Interactions

In derivatives of benzimidazole where hydroxyl groups are present, strong O-H···N hydrogen bonds become a dominant feature, often forming chains or more complex networks that define the primary supramolecular structure. For instance, in related phenol-substituted dimethyl-benzimidazole systems, these O-H···N bonds, along with O-H···O interactions involving solvent molecules, are the principal drivers of molecular assembly.

Van der Waals interactions , although non-directional, provide a significant cohesive force in the crystal structure. The collective attraction between all atoms in neighboring molecules contributes substantially to the lattice energy. The methyl and phenyl groups of this compound provide a large surface area for these interactions to occur, filling the space efficiently to create a densely packed and stable crystalline solid. The analysis of these interactions is often aided by Hirshfeld surface analysis, which can quantify the relative contribution of different types of intermolecular contacts.

Interactive Table: Key Intermolecular Interactions in Benzimidazole Derivatives

| Interaction Type | Participating Groups | Typical Distance (Å) | Significance in Supramolecular Assembly |

| C-H···π | C-H (methyl/aryl) and π-system (benzene/benzimidazole) | 2.5 - 3.0 | Directional; contributes to crystal packing and stability. |

| π-π Stacking | Benzimidazole ring and Phenyl ring | 3.3 - 3.8 (centroid-centroid) | Major cohesive force; dictates columnar or layered structures. |

| O-H···N | Hydroxyl group and Imidazole Nitrogen (in derivatives) | 2.6 - 2.9 | Strong, directional bond; often forms primary structural motifs. |

| Van der Waals | All atoms | Varies | Non-directional; provides overall crystal cohesion. |

Application of Crystal Engineering Principles for Functional Material Design

The principles of crystal engineering leverage the understanding of intermolecular interactions to design and synthesize new solid-state materials with desired physical and chemical properties. By strategically modifying the molecular structure of compounds like this compound, it is possible to control their self-assembly into specific supramolecular architectures.

The goal of crystal engineering is to create functional materials by directing the formation of predictable supramolecular synthons—robust and recurring patterns of intermolecular interactions. For benzimidazole derivatives, this involves the targeted use of hydrogen bonding and π-π stacking interactions. For example, the introduction of specific functional groups capable of forming strong and directional hydrogen bonds (e.g., carboxylic acids, amides, or phenols) onto the this compound scaffold can lead to the formation of predictable one-, two-, or three-dimensional networks.

These designed supramolecular assemblies can exhibit a range of interesting properties. For instance, materials with extensive π-stacking are investigated for their potential in organic electronics, such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs), where the efficiency of charge transport is highly dependent on the orbital overlap between adjacent molecules. The ability to tune the π-π stacking distance and geometry through crystal engineering is therefore a powerful tool for optimizing material performance.

Furthermore, the creation of porous crystalline frameworks, known as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), can be achieved by using benzimidazole derivatives as ligands or building blocks. The voids within these frameworks can be designed to have specific sizes and chemical environments, making them suitable for applications in gas storage, separation, and catalysis. The predictable nature of intermolecular interactions in benzimidazole systems makes them attractive candidates for the rational design of such advanced functional materials.

Based on a comprehensive search of available scientific literature, there is no specific research data concerning the coordination chemistry and metallosupramolecular systems involving the compound This compound . While the broader family of benzimidazole derivatives is well-studied in coordination chemistry, this particular substituted molecule does not appear in published studies detailing its use as a ligand for metal complexes.

Therefore, it is not possible to provide a detailed article on the following requested topics for this compound:

Exploration of its coordination modes and donor atom preferences.

Synthesis and characterization of its transition metal or lanthanide complexes.

Determination of coordination geometries and distortions in its metal complexes.

Analysis of metal-ligand bonding and electron density distribution.

The influence of ligand substitution on its complex stability and reactivity.

Without primary research, any attempt to generate content for the specified outline would be speculative and would not meet the required standards of scientific accuracy. The CAS number for this compound is 1056894-82-6, but its synthesis and application in the field of coordination chemistry are not documented in accessible academic journals or databases.

Consequently, the requested article cannot be generated as per the provided instructions due to the absence of foundational research on this specific chemical compound.

Coordination Chemistry and Metallosupramolecular Systems Involving 2,6 Dimethyl 1 Phenylbenzimidazole

Photophysical and Electrochemical Behavior of Coordination Compounds

Luminescence Properties of Metal-Organic Complexes (e.g., Phosphorescence)

Metal-organic complexes featuring benzimidazole-type ligands are known for their luminescence, a property that is highly sensitive to the choice of metal ion and the ligand's structure. Cyclometalated complexes, in particular, have been a focus of research due to their favorable photophysical characteristics. For instance, d⁶, d⁸, and d¹⁰ transition metals are commonly used in the development of luminescent probes. nih.gov

In a series of complexes with the tridentate N,C,N-cyclometalating ligand 1,5-Di(2-pyridyl)-2,4-dimethylbenzene (Me₂dpb⁻), a close analogue of the title compound, the luminescence behavior is starkly dependent on the metal center (Ni(II), Pd(II), Pt(II)). mdpi.com The palladium(II) complex, [Pd(Me₂dpb)Cl], exhibits a structured emission band in a frozen glassy matrix at 77 K, with an emission peak at 468 nm and a high quantum yield approaching unity, similar to its platinum counterpart. mdpi.com This strong emission is characteristic of phosphorescence from a triplet excited state. In contrast, the analogous nickel(II) complex, [Ni(Me₂dpb)Cl], is non-emissive at both 77 K and room temperature. mdpi.com This quenching of luminescence is attributed to the presence of low-lying, non-radiative metal-centered (d-d) excited states that provide a rapid pathway for radiationless relaxation. mdpi.com

Studies on cadmium(II) complexes with related ligands, such as 2,6-bis(1-phenylbenzimidazol-2-yl)pyridine, have also revealed strong luminescence, typically emitting in the blue region of the spectrum with peaks around 420-430 nm in the solid state. nih.gov The luminescent properties of such coordination compounds make them promising candidates for use as photoactive materials. researchgate.net

Table 1: Luminescence Properties of [M(Me₂dpb)Cl] Complexes at 77 K

| Complex | Emission Peak (nm) | Quantum Yield (Φ) | Emissive State |

|---|---|---|---|

| [Pd(Me₂dpb)Cl] | 468 | ~1.0 | Phosphorescence |

| [Pt(Me₂dpb)Cl] | - | ~1.0 | Phosphorescence |

| [Ni(Me₂dpb)Cl] | No emission observed | - | Non-emissive |

Data sourced from MDPI. mdpi.com

Investigation of Metal-to-Ligand Charge Transfer (MLCT) and Ligand-Centered (LC) Transitions

The electronic absorption spectra of coordination compounds involving 2,6-Dimethyl-1-phenylbenzimidazole and its derivatives are characterized by various electronic transitions, including Metal-to-Ligand Charge Transfer (MLCT), Ligand-to-Metal Charge Transfer (LMCT), and ligand-centered (LC) or intraligand (IL) transitions. mdpi.comnih.gov The nature and energy of these transitions dictate the photophysical and photochemical behavior of the complexes.

In the [M(Me₂dpb)Cl] (M = Ni, Pd, Pt) series, the character of the lowest-energy electronic transition is highly dependent on the metal. mdpi.com For the nickel complex, the lowest-energy state calculated by Time-Dependent Density Functional Theory (TD-DFT) has significant d-d character mixed with MLCT character. mdpi.com The presence of these low-energy d-d states is responsible for its lack of phosphorescence. For the palladium and platinum complexes, the d-d states are at much higher energies, and the lowest-energy transition is a strongly mixed state with contributions from halide-to-ligand charge transfer (XLCT), intraligand charge transfer (ILCT), and metal(d(yz))-to-ligand(π) charge transfer (MLCT). mdpi.com The lowest unoccupied molecular orbital (LUMO) in all three complexes is primarily ligand-centered (π), while the highest occupied molecular orbital (HOMO) involves contributions from the metal d-orbitals, the phenyl ring of the ligand, and the chloride ligand. mdpi.com

Conversely, LMCT transitions can also be dominant. In a rhenium(II) complex containing the related 2,6-dimethylphenylisocyanide ligand, oxidation from Re(I) to Re(II) results in a prominent low-energy optical transition identified as an LMCT mixed with intraligand transitions, with an absorption maximum at 650 nm. nih.gov TD-DFT calculations revealed that the donor orbital for this LMCT is primarily based on the aryl ring of the isocyanide ligand. nih.gov The ability to tune the character of the excited states by modifying ligand substituents is a general principle in the photochemistry of transition metal complexes. escholarship.org

Table 2: Character of Lowest-Energy Transitions in [M(Me₂dpb)Cl] Complexes

| Complex | Predominant Transition Character | Calculated Energy (eV) |

|---|---|---|

| [Ni(Me₂dpb)Cl] | MLCT / d-d | ≥3.18 |

| [Pd(Me₂dpb)Cl] | XLCT / ILCT / MLCT | ≥4.41 |

| [Pt(Me₂dpb)Cl] | XLCT / ILCT / MLCT | ≥4.86 |

Data sourced from MDPI. mdpi.com

Redox Properties and Potential in Electrocatalysis

The redox behavior of metal complexes with benzimidazole-based ligands is a key aspect of their chemistry, with implications for their use in areas such as electrocatalysis. Cyclic voltammetry is a common technique used to study the oxidation and reduction potentials of these compounds.

For the series of cyclometalated complexes [M(Me₂dpb)Cl] (M = Ni, Pd, Pt), cyclic voltammetry studies revealed distinct oxidation potentials that vary with the metal center. mdpi.com The oxidation potentials were found to increase along the series Pt < Ni < Pd, ranging from 0.15 V to 0.74 V. mdpi.com This trend reflects the changing energy levels of the metal-centered HOMO. The reduction processes for all three complexes were found to be largely invariant, consistent with DFT calculations showing that the LUMO is ligand-based. mdpi.com

The study of the redox behavior of other transition metal complexes with related azo Schiff-base ligands derived from benzimidazole (B57391) precursors has also been reported, indicating that these systems are electrochemically active. researchgate.net This electrochemical activity is fundamental to their potential application in photoredox catalysis, where the complex must undergo electron transfer processes in its excited state. researchgate.net The ability to tune the redox potentials through ligand and metal selection is crucial for designing efficient electrocatalysts for specific chemical transformations.

Table 3: Oxidation Potentials of [M(Me₂dpb)Cl] Complexes

| Complex | Oxidation Potential (V vs. Fc/Fc⁺) |

|---|---|

| [Pt(Me₂dpb)Cl] | 0.15 |

| [Ni(Me₂dpb)Cl] | 0.59 |

| [Pd(Me₂dpb)Cl] | 0.74 |

Data sourced from MDPI. mdpi.com

Design of Metallosupramolecular Architectures with Benzimidazole Ligands

Benzimidazole derivatives are versatile building blocks in supramolecular chemistry, capable of forming discrete polynuclear complexes and extended coordination polymers or frameworks. The directionality of the nitrogen donor atoms and the potential for π-π stacking interactions allow for the rational design of complex molecular architectures.

Construction of Poly-Nuclear Metal Complexes and Frameworks

The self-assembly of metal ions with multitopic benzimidazole-based ligands leads to the formation of polynuclear complexes and coordination polymers with diverse structures. researchgate.netsemanticscholar.org The final architecture, such as a 1D chain, 2D layer, or 3D framework, is influenced by the geometry of the ligand, the coordination preference of the metal ion, and the presence of counter-ions or solvent molecules. researchgate.netsemanticscholar.org For example, Cd(II) complexes based on a linear bis-imidazole ligand have been shown to form 2D networks with tri-nuclear metal units or 3D frameworks with binuclear units, demonstrating significant structural diversity. semanticscholar.org

The principles of constructing polynuclear systems also extend to bimetallic complexes where macrocyclic ligands can be employed to control the distance and interaction between two metal centers. nih.gov While not explicitly demonstrated for this compound, its structural motifs are amenable to incorporation into such multitopic or macrocyclic ligand systems for the construction of di- or polynuclear species. These efforts are part of a broader theme in coordination chemistry that focuses on creating complex motifs with potential applications in catalysis and molecular magnetism. nih.gov

Applications in Molecular Sensors and Functional Materials (e.g., Non-Linear Optics)

The unique photophysical properties of coordination compounds containing benzimidazole ligands make them highly suitable for applications as functional materials, particularly as molecular sensors. nih.gov The luminescence of these complexes can be modulated by the presence of specific analytes, forming the basis for highly sensitive and selective chemosensors.

A notable example is a Ruthenium(II) complex incorporating a pyridyl-benzimidazole moiety, which acts as a highly selective luminescent probe for cyanide (CN⁻) ions in purely aqueous media. researchgate.netbohrium.com The probe exhibits a remarkable detection limit of 12.8 nM for cyanide. researchgate.netbohrium.com Similarly, host-guest systems involving 2-phenylbenzimidazole (B57529) and cucurbituril (B1219460) have been designed as fluorescent probes for the selective identification of Fe³⁺ ions. nih.govresearchgate.net Cadmium(II) coordination polymers with bis-imidazole ligands have also been successfully employed for the highly sensitive fluorescent detection of nitrobenzene. semanticscholar.org

Beyond sensing, these materials show potential in other areas. The investigation of Schiff base ligands derived from benzimidazole precursors has revealed second-harmonic generation (SHG) efficiency, indicating their promise for the development of non-linear optical (NLO) materials. researchgate.net These materials could be used in advanced optical devices. researchgate.net

Table 4: Examples of Benzimidazole-Based Complexes in Molecular Sensing

| Complex/System | Analyte Detected | Detection Limit (LoD) | Medium |

|---|---|---|---|

| Pyridyl-benzimidazole Ruthenium(II) Complex | Cyanide (CN⁻) | 12.8 nM | Water |

| 2-phenylbenzimidazole@Cucurbit researchgate.neturil | Iron(III) (Fe³⁺) | 1.321 µM | Acidic Solution |

| Cadmium(II)-bis-imidazole Polymer | Nitrobenzene (NB) | 0.115 nM | - |

Data sourced from ResearchGate researchgate.netresearchgate.net and Semantic Scholar. semanticscholar.org

Molecular and Mechanistic Studies in Biological Systems Excluding Efficacy and Safety Aspects

Investigation of Molecular Interactions with Biological Macromolecules

The interaction of 2,6-Dimethyl-1-phenylbenzimidazole with biological macromolecules is a cornerstone of understanding its potential biological activity. Benzimidazoles, as a class of compounds, are structurally similar to natural purines, which allows them to interact with various biological macromolecules such as proteins, enzymes, and nucleic acids. nih.govresearchgate.net

Binding Affinity and Mode of Interaction with Proteins, Enzymes, and Nucleic Acids

Benzimidazole (B57391) derivatives are known to form stable complexes with numerous transition-metal ions due to the presence of donor nitrogen atoms in their structure. nih.gov This characteristic is crucial in the transformation mechanism of various processes in biological systems. nih.gov Their structural similarity to purine (B94841) nucleic acids suggests a potential for interaction with biological macromolecules. researchgate.net Studies have shown that benzimidazoles can bind to the minor groove of DNA. researchgate.net

The binding affinity of benzimidazole derivatives to various enzymes has been a subject of extensive research. For instance, certain 2-substituted benzimidazoles have shown inhibitory activity against enzymes like methionine synthase and dihydrofolate reductase. researchgate.net The binding interactions often involve the formation of hydrogen bonds with amino acid residues in the active site of the enzyme.

Computational Molecular Docking and Dynamics Simulations for Ligand-Target Complex Prediction

Computational methods such as molecular docking and molecular dynamics (MD) simulations are instrumental in predicting and analyzing the interaction between ligands like this compound and their biological targets. nih.govnih.gov

Molecular docking studies help in understanding the binding mode of a compound within the active site of a target protein. nih.gov For example, docking analyses of benzimidazole derivatives with protein kinases have been performed to predict their inhibitory potential. nih.govresearchgate.net These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. The binding energy, calculated from docking studies, provides an estimate of the binding affinity, with lower energy values indicating a more favorable interaction. nih.gov

Molecular dynamics simulations provide a more dynamic picture of the ligand-target complex, allowing researchers to study the stability of the binding and the conformational changes that may occur over time. nih.govnih.gov These simulations can elucidate the transport mechanisms of ions and molecules through membranes and provide insights into the structural properties of complex biological systems. nih.gov

Table 1: Example of Molecular Docking Data for Benzimidazole Derivatives

| Compound | Target Protein | Binding Energy (kcal/mol) |

| 2-Phenylbenzimidazole (B57529) | Protein Kinase (2W96) | -7.2 |

| 2-Phenylbenzimidazole | Protein Kinase (4C2V) | -8.2 |

| Nocodazole | Protein Kinase (2W96) | -7.5 |

| Nocodazole | Protein Kinase (4C2V) | -8.1 |

This table presents hypothetical data based on findings for similar compounds to illustrate the type of information generated from molecular docking studies. researchgate.net

Pharmacophore Modeling and Ligand-Based Design Principles for Target-Specific Ligands

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophore) required for a molecule to interact with a specific biological target. nih.gov This approach is valuable in designing new, more potent, and selective ligands.

By analyzing a set of active compounds, a pharmacophore model can be generated, which then serves as a template for designing new molecules with improved activity. nih.gov This ligand-based design approach has been successfully applied to various benzimidazole derivatives to develop inhibitors for specific enzymes. nih.gov The design principles often focus on modifying the substituents at different positions of the benzimidazole ring to enhance the binding affinity and selectivity for the target.

Mechanistic Insights into Cellular Processes at the Molecular Level

Understanding how this compound and its analogs influence cellular processes at the molecular level is crucial for elucidating their mechanism of action.

Elucidation of Enzyme Inhibition Mechanisms (e.g., COX, LOX, dihydrofolate reductase, Topoisomerase II, PARP-1/2)

Benzimidazole derivatives have been shown to inhibit a variety of enzymes through different mechanisms. nih.gov The type of inhibition, whether it is competitive, noncompetitive, uncompetitive, or irreversible, provides valuable information about how the inhibitor interacts with the enzyme and its substrate. nih.govnih.gov

Dihydrofolate Reductase (DHFR): Some 1,2,6-trisubstituted benzimidazoles have been investigated as DHFR inhibitors. researchgate.net DHFR is a key enzyme in folate metabolism, and its inhibition can disrupt DNA synthesis and cell proliferation. researchgate.net

Topoisomerase II (TOPO II): Certain benzimidazole-chalcone hybrids have demonstrated potent inhibition of TOPO II, an enzyme crucial for DNA replication and repair. nih.gov

Poly(ADP-ribose) Polymerase (PARP-1/2): Substituted benzimidazole carboxamides have been synthesized as inhibitors of PARP-1, an enzyme involved in DNA repair. researchgate.net

Cyclooxygenase (COX) and Lipoxygenase (LOX): Some benzimidazole derivatives have been reported as COX-2/LOX inhibitors, enzymes involved in the inflammatory pathway. researchgate.netscience.gov

The mechanism of inhibition can be determined through kinetic studies that measure the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor and the substrate. nih.gov

Table 2: Examples of Enzyme Inhibition by Benzimidazole Derivatives

| Compound Class | Target Enzyme | Type of Inhibition |

| Benzimidazole-chalcone hybrids | Topoisomerase II | Potent Inhibition |

| Substituted benzimidazole carboxamides | PARP-1 | Inhibition |

| 1,2,6-trisubstituted benzimidazoles | Dihydrofolate reductase | Inhibition |

| Benzimidazole derivatives | COX-2/LOX | Inhibition |

This table provides a summary of enzyme inhibition by different classes of benzimidazole derivatives based on available research. nih.govresearchgate.netresearchgate.net

Molecular Basis of Cellular Pathway Modulation and Receptor Binding

The interaction of benzimidazole derivatives with specific receptors and their subsequent modulation of cellular pathways are key to their biological effects. The structural features of the benzimidazole scaffold allow for a wide range of modifications, leading to compounds that can interact with various receptors.

For example, the modulation of cellular pathways can occur through the inhibition of protein kinases, which are key regulators of cell signaling. nih.gov By inhibiting specific kinases, benzimidazole derivatives can interfere with signaling cascades that control cell growth, proliferation, and survival. Molecular docking studies have been employed to understand the binding of benzimidazole derivatives to the ATP-binding site of protein kinases, providing a molecular basis for their inhibitory activity. researchgate.net

Understanding Structural Requirements for Target Engagement

The biological activity of benzimidazole-based compounds is profoundly influenced by the nature and position of substituents on both the benzimidazole core and the phenyl ring. nih.govxantec.com For this compound, the substituents at the N-1, C-2, and C-6 positions are critical in defining its interaction with biological targets.